ロテノン

概要

説明

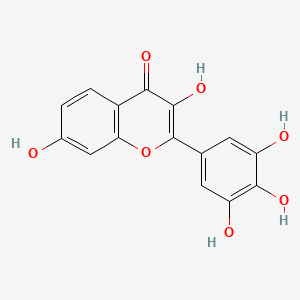

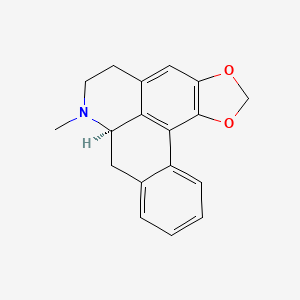

ロテノンは、マメ科植物、特にLonchocarpus属、Millettia属、Tephrosia属、Derris属の根、茎、葉に自然に存在するイソフラボンです . その強力な生物活性により、広域スペクトル殺虫剤および魚毒剤として広く使用されてきました . しかし、その使用は、パーキンソン病のような症状を誘発するなど、有意な毒性があるため制限されています .

2. 製法

合成経路と反応条件: ロテノンは、植物源からの抽出と化学合成など、さまざまな方法で合成できます。 抽出プロセスは通常、エタノールやアセトンなどの溶媒を使用して、植物材料からロテノンを分離します .

工業的製造方法: 工業的な環境では、ロテノンは通常、DerrisまたはLonchocarpus植物の根から抽出することで製造されます。 抽出プロセスには、植物材料を粉砕し、その後溶媒抽出と精製を行います . 最近の進歩では、ロテノンをメソポーラスシリカナノ粒子に組み込むことで、ロテノンの安定性と殺虫活性を向上させるナノテクノロジーの利用も検討されています .

作用機序

科学的研究の応用

ロテノンは、さまざまな分野における応用について広く研究されてきました。

生化学分析

Biochemical Properties

Rotenone plays a significant role in biochemical reactions by inhibiting mitochondrial complex I, a crucial component of the electron transport chain . This inhibition prevents the transfer of electrons from iron-sulfur centers in complex I to ubiquinone, disrupting the production of ATP . Rotenone interacts with several biomolecules, including enzymes and proteins involved in cellular respiration. For instance, it binds to the NADH dehydrogenase complex, inhibiting its activity and leading to the generation of reactive oxygen species .

Cellular Effects

Rotenone has profound effects on various cell types and cellular processes. It disrupts the actin and microtubule cytoskeleton, increases mitochondrial velocity, and inhibits mitochondrial fusion . Additionally, rotenone elevates the production of reactive oxygen species, leading to oxidative stress and cell damage . It also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting mitochondrial complex I, which is essential for ATP production .

Molecular Mechanism

At the molecular level, rotenone exerts its effects primarily by inhibiting mitochondrial complex I . This inhibition blocks the electron transport chain, preventing the transfer of electrons from NADH to ubiquinone . As a result, ATP production is halted, leading to cellular energy deficits and increased production of reactive oxygen species . Rotenone’s binding interactions with complex I are highly specific, making it a potent inhibitor of mitochondrial respiration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rotenone change over time. Initially, rotenone induces a decrease in cellular respiration, which gradually recovers as cells adapt to the mitochondrial dysfunction . Long-term exposure to rotenone leads to significant decreases in dopaminergic neurons and increased oxidative stress . Rotenone’s stability and degradation in laboratory conditions are crucial factors influencing its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of rotenone vary with different dosages in animal models. Low doses of rotenone can induce Parkinson-like symptoms in rodents, including motor deficits and dopaminergic neuronal loss . Higher doses of rotenone exacerbate these effects, leading to severe neurodegeneration and oxidative damage . The dosage-dependent effects of rotenone highlight its potential as a model compound for studying Parkinson’s disease .

Metabolic Pathways

Rotenone is metabolized primarily in the liver, involving hepatic microsomal enzymes connected with NADP . The metabolism of rotenone includes oxidation and O-demethylation processes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding rotenone’s bioavailability and toxicity .

Transport and Distribution

Rotenone is transported and distributed within cells and tissues through various mechanisms. It is mainly distributed in the roots of plants but can also be found in twigs, barks, stems, leaves, seedpods, fruits, and coats . In animal models, rotenone is absorbed and transported to different tissues, where it exerts its toxic effects .

Subcellular Localization

Rotenone’s subcellular localization is primarily within the mitochondria, where it inhibits complex I of the electron transport chain . This localization is crucial for its activity, as it directly impacts mitochondrial function and cellular energy production . Rotenone’s effects on mitochondrial localization and function highlight its role in inducing oxidative stress and cellular damage .

準備方法

Synthetic Routes and Reaction Conditions: Rotenone can be synthesized through various methods, including the extraction from plant sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or acetone to isolate rotenone from plant materials .

Industrial Production Methods: In industrial settings, rotenone is often produced by extracting it from the roots of Derris or Lonchocarpus plants. The extraction process involves grinding the plant material, followed by solvent extraction and purification . Recent advancements have also explored the use of nanotechnology to improve the stability and insecticidal activity of rotenone by incorporating it into mesoporous silica nanoparticles .

化学反応の分析

反応の種類: ロテノンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ロテノンは、酸性または塩基性条件下で、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化できます.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ロテノンの酸化は、さまざまな酸化誘導体の生成につながる可能性があり、一方、還元はロテノンの還元型の生成につながる可能性があります .

類似化合物との比較

. 類似の化合物には以下が含まれます。

デグエリン: 殺虫特性が類似していますが、特定の分子構造と毒性プロファイルが異なります.

テフロシン: 同じ植物属に見られ、テフロシンも殺虫活性を示しますが、化学的特性が異なります.

ミレトン: 害虫駆除において同様の用途を持つ別の関連化合物.

ロテノンは、これらの化合物の中で、ミトコンドリア複合体Iを強力に阻害し、毒性学的プロファイルが十分に文書化されていることで独特です .

特性

IUPAC Name |

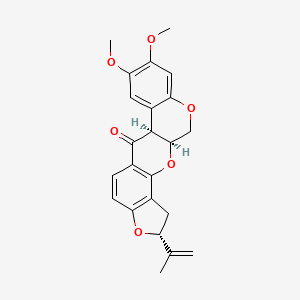

(1S,6R,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVIOZPCNVVQFO-HBGVWJBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021248 | |

| Record name | Rotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rotenone appears as colorless to brownish crystals or a white to brownish-white crystalline powder. Has neither odor nor taste. (NTP, 1992), Colorless to red, odorless, crystalline solid. [insecticide] [NIOSH], Solid, COLOURLESS CRYSTALS., Colorless to red, odorless, crystalline solid., Colorless to red, odorless, crystalline solid. [insecticide] | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rotenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Rotenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

410 to 428 °F at 0.5 mmHg (NTP, 1992), BP: 215 °C at 0.5 mm Hg, 410-428 °F, Decomposes | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ROTENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY: 15 PPM IN WATER AT 100 °C. SHOWS RAPID RACEMIZATION ON ALKALI TREATMENT; CRYSTALLIZES WITH SOLVENT OF CRYSTALLIZATION; CIS CONFIGURATION IS GENERALLY ACCEPTED, In water, 15 mg/L at 100 °C, Soluble in ethanol, acetone, benzene; slightly soluble in ether; very soluble in chloroform, SLIGHTLY SOLUBLE IN PETROLEUM OILS, SOL IN LIPIDS, Readily soluble in acetone, carbon disulfide, ethyl acetate and chloroform. Less readily soluble in diethyl ether, alcohols, petroleum ether and carbon tetrachloride., In water 0.17 mg/L at 25 °C, 0.0002 mg/mL at 20 °C, Solubility in water: none, Insoluble | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ROTENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rotenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 at 20 °C, 1.27 g/cm³, 1.27 | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ROTENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 0.0075 mmHg at 68 °F (NTP, 1992), 0.0008 [mmHg], <0.00004 mmHg | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rotenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Rotenone inhibits the oxidation of NADH to NAD, blocking the oxidation by NAD of substrates such as glutamate, alpha-ketoglutarate, and pyruvate. Rotenone inhibits the mitochondrial respiratory chain between diphosphopyridine nucleotide and flavine. This blockade is overcome by Vitamin K3 (menadione sodium bisulphite), which apparently activates a bypass of the rotenone sensitive site. Rotenone is a powerful inhibitor of mitochondrial electron transport. The regulation of fatty acid synthesis in mitochondria by rotenone may be altered after chronic administration, resulting in fatty changes in the liver., The ability of rotenone to inhibit respiration and glutamate oxidation was first described ... using insect tissues. The extension of this work to show potent inhibition of rat liver mitochondrial respiration and the localization of rotenone's site of action in or near complex I was described ... /Subsequent investigations/ have confirmed the view that the primary site of action for rotenone is the inhibition of respiration by interaction with complex I. Two binding sites have been identified for rotenone within complex I, a high affinity site and a lower affinity one, both of which must be occupied for full inhibition of electron flow through the complex. The recent studies with a photoaffinity label for the putative rotenone binding site already described also reveal a high affinity and a lower affinity binding site. These authors concluded that the 23 kDa PSST subunit of complex I plays a key role in high affinity binding., Rotenone inhibits cellular growth and division in many biological systems with inhibitory effects on cell division observed at 10-100 nM concentrations in a number of types of isolated cells. At least two possible mechanisms for this antimitotic action have been described: a slowing of progression through the cell cycle due to rotenone's effects on respiration and ATP availability, and a direct effect on microtubule assembly and spindle formation which arrests cell division in mitosis and resembles the effects of colchicine in disrupting spindle formation., /The/ general antiproliferative action /of rotenone is/ related to the ability of rotenoids to inhibit the expression of phorbol ester-induced omithine decarboxylase (ODC) in mouse cells. ODC is involved in the regulation of cell proliferation and tumor promotion and is utilized as a biomarker for cancer chemopreventive agents. In turn, the rotenoid effect on ODC induction was attributed to an observed rapid decrease in cellular ATP levels due to complex I inhibition. The alternative hypothesis that rotenoids could have their anticancer activity by inhibiting tubulin polymerization was rejected since deguelin is inactive in this regard, and activity correlated with complex I inhibitory activity rather than antimitotic capability among several other compounds., For more Mechanism of Action (Complete) data for ROTENONE (20 total), please visit the HSDB record page. | |

| Record name | ROTENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic, six-sided plates from trichloroethylene, Needles or leaves (alcohol, aq acetone), White crystals, Colorless to red, crystalline solid | |

CAS No. |

83-79-4 | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rotenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotenone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03L9OT429T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROTENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rotenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

329 to 331 °F (NTP, 1992), 176 °C, MP: 185-186 °C /Dimophic Rotenone/, 163 °C, 165-166 °C, 329-331 °F, 330 °F | |

| Record name | ROTENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ROTENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rotenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ROTENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ROTENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/718 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Rotenone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0548.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of rotenone?

A1: Rotenone is a highly specific inhibitor of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. [, , , , ] It binds to complex I, blocking the transfer of electrons from iron-sulfur clusters in complex I to ubiquinone (coenzyme Q). [, ]

Q2: What are the downstream effects of rotenone's interaction with complex I?

A2: Inhibiting complex I disrupts the electron transport chain, leading to a cascade of downstream effects: [, , , , ]* Impaired ATP Production: Rotenone significantly reduces cellular ATP levels by disrupting oxidative phosphorylation, the primary energy production pathway in cells. [, , ] * Increased Reactive Oxygen Species (ROS): Blocked electron flow at complex I leads to electron leakage, primarily at complex I, and the subsequent formation of ROS like superoxide radicals. [, , , , ]* Mitochondrial Dysfunction: Rotenone-induced ROS production contributes to oxidative stress and damage to mitochondrial components, further impairing mitochondrial function. [, , ]* Activation of Apoptotic Pathways: Elevated ROS levels and mitochondrial dysfunction can activate cell death pathways, ultimately leading to apoptosis. [, , ]

Q3: How does rotenone induce neurotoxicity, particularly in dopaminergic neurons?

A3: While rotenone affects all cells dependent on mitochondrial respiration, dopaminergic neurons are particularly vulnerable to its toxic effects. Several factors contribute to this selective neurotoxicity:* High Energy Demand: Dopaminergic neurons have high energy requirements, making them particularly susceptible to ATP depletion caused by complex I inhibition. [, ]* Increased Oxidative Stress: Dopamine metabolism itself generates ROS, compounding the oxidative stress induced by rotenone. [, ]* α-Synuclein Accumulation: Rotenone exposure can lead to the aggregation and accumulation of α-synuclein, a protein implicated in Parkinson's disease pathology. [, ]

Q4: What is the molecular formula, weight, and key structural features of rotenone?

A4: * Molecular Formula: C23H22O6* Molecular Weight: 394.42 g/mol * Structure: Rotenone is an isoflavonoid containing a complex ring system with five fused rings. Key structural features include two ketone groups, a methoxy group, and an isopropenyl substituent. [, ]

Q5: How stable is rotenone under various environmental conditions?

A5: Rotenone exhibits varying stability depending on environmental factors:* Light Sensitivity: Rotenone is susceptible to degradation upon exposure to ultraviolet (UV) light. [, , ] Formulating rotenone as a nanosuspension significantly reduces UV degradation. []* Hydrolysis: Rotenone can undergo hydrolysis, breaking down in the presence of water, particularly under alkaline conditions. [, , ]* Temperature: Elevated temperatures can accelerate both rotenone degradation and its toxic effects. [, , ]

Q6: How can rotenone's stability be enhanced for practical applications?

A6: Several strategies can improve rotenone stability:* Nanosuspensions: Encapsulating rotenone in nanoparticles, such as chitosan-based nanocarriers, can enhance its stability, solubility, and bioavailability. []* Formulation Additives: Adding stabilizers or antioxidants to rotenone formulations can help protect it from degradation. [, ]

Q7: Does rotenone possess catalytic properties?

A7: Rotenone is primarily known for its inhibitory action on complex I and does not exhibit significant catalytic properties. [, , ] Its mechanism of action revolves around binding and blocking a specific site within complex I, rather than catalyzing a chemical reaction. [, ]

Q8: What are the historical and current applications of rotenone?

A8:* Insecticide and Piscicide: Historically, rotenone has been widely used as a naturally derived insecticide and piscicide due to its ability to disrupt mitochondrial function in insects and fish. [, , , , ]* Parkinson's Disease Research: Rotenone is utilized in laboratory settings to create animal models of Parkinson's disease, aiding in understanding disease mechanisms and evaluating potential therapies. [, , , , , , , , , ]

Q9: Have computational methods been applied to study rotenone?

A9: While detailed computational studies on rotenone itself are limited within the provided research, computational approaches are increasingly employed in drug discovery and toxicology research. Such methods could be applied to:* QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the toxicity and biological activity of rotenone and its analogs based on their structural features. []* Molecular Docking: Simulate the interaction of rotenone with its target, complex I, to understand the binding mode and identify key interactions. []

Q10: What are the regulatory considerations surrounding the use of rotenone?

A11: Given its potential toxicity to humans and the environment, the use of rotenone is increasingly regulated: [, , , , ]* Restricted Use: In many countries, rotenone use is restricted or banned due to concerns about its environmental persistence and potential for non-target organism toxicity. [, , ]* Risk Mitigation: When rotenone is used, strict safety protocols and risk mitigation strategies are essential to minimize exposure and protect human health and the environment. [, , ]

Q11: What in vitro and in vivo models have been used to study rotenone toxicity?

A13:* In Vitro Models: Various cell lines, including dopaminergic cell lines like SH-SY5Y cells and PC12 cells, are used to study the mechanisms of rotenone-induced neurotoxicity. [, , , , , , , ] Additionally, primary neuronal cultures and neuron-glia co-cultures provide more physiologically relevant systems to investigate rotenone's effects on different cell types in the brain. [, ] * In Vivo Models: Rodent models, particularly mice and rats, are commonly used to study rotenone-induced Parkinsonism. [, , , , , , , , ] These models involve administering rotenone systemically (e.g., subcutaneous or oral) to induce Parkinsonian-like symptoms and neuropathological changes. [, , , , , , , , ]

Q12: Are there known mechanisms of resistance to rotenone?

A14: * Target Site Mutations: Mutations in the genes encoding subunits of mitochondrial complex I can confer resistance to rotenone. [] These mutations can alter rotenone's binding site, reducing its ability to inhibit complex I activity. * Metabolic Resistance: Increased activity of detoxification enzymes, such as cytochrome P450s, can enhance rotenone metabolism and reduce its effective concentration at the target site. []

Q13: What are the known toxic effects of rotenone in humans and animals?

A15: Rotenone is toxic to humans and animals through various exposure routes: [, , , , ]* Acute Toxicity: Acute rotenone poisoning can cause a range of symptoms, including respiratory distress, vomiting, convulsions, and even death. [, , ] * Neurotoxicity: Chronic rotenone exposure is linked to the development of Parkinsonian-like symptoms in both animal models and humans. [, , , , , , , , ]

Environmental Toxicity:* Rotenone can harm non-target organisms, including aquatic invertebrates and fish, posing ecological risks. [, , ]

A16: Targeted drug delivery approaches could potentially improve the use of rotenone in research by:* Enhancing Brain Delivery: Nanoparticles functionalized to cross the blood-brain barrier could deliver rotenone more efficiently to the brain, potentially allowing the use of lower, less toxic doses in animal models. []* Cell-Specific Targeting: Conjugating rotenone to ligands that bind specifically to dopaminergic neurons could improve its delivery to these vulnerable cells. []

Q14: Are there any biomarkers for rotenone exposure?

A17:

Mitochondrial DNA (mtDNA) Damage:* Increased mtDNA damage in blood and skeletal muscle has been explored as a potential biomarker for rotenone exposure in rats. [] This damage persists even after complex I activity recovers, suggesting its potential as a marker of past exposure. []

Q15: What analytical techniques are commonly used to study rotenone?

A18:* High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify rotenone in various matrices, including biological samples and environmental samples. [, , , ]* Mass Spectrometry (MS): Coupled with HPLC (LC-MS or LC-MS/MS), mass spectrometry provides high sensitivity and selectivity for detecting and quantifying rotenone and its metabolites. [, , ]* Immunofluorescence and Immunohistochemistry: These techniques are used to visualize and quantify the expression of proteins in cells and tissues, often used in rotenone research to assess neuronal loss, α-synuclein accumulation, and glial activation. [, , , , , , , , ]

Q16: What is the solubility of rotenone, and how does it impact its bioavailability?

A19: Rotenone has low water solubility, which can limit its bioavailability and efficacy. [] Formulating rotenone as a nanosuspension or using amphiphilic carriers can improve its dissolution rate and solubility, enhancing its delivery and uptake. []

A20: Analytical methods used to quantify rotenone, such as HPLC and LC-MS methods, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, and robustness. [, ] These validation procedures are essential to guarantee reliable and reproducible results in research and regulatory settings. [, ]

Q17: Is rotenone biodegradable?

A21: Rotenone is considered moderately biodegradable. [, ] While it can be broken down by microorganisms in the environment, its degradation rate can be slow, leading to its persistence in some ecosystems. [, ] Factors such as temperature, pH, and the presence of organic matter can influence its biodegradation rate. []

Q18: What are some alternatives to rotenone in its various applications?

A22:* Insecticides and Piscicides: Several alternative insecticides and piscicides are available, including synthetic pyrethroids, organophosphates, and biological control agents. [] The choice of alternative depends on the specific application, target species, and environmental considerations. []* Parkinson's Disease Models: Other neurotoxins, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine), are used to induce Parkinsonian-like symptoms in animal models. [, ] Each model has its advantages and limitations, and the choice depends on the specific research question. []

Q19: How should rotenone waste be managed?

A23: Rotenone waste should be handled and disposed of following strict safety and environmental regulations. [] Proper waste management strategies include:* Collection and Storage: Collect and store rotenone waste separately from other waste streams in appropriately labeled containers. * Treatment and Disposal: Dispose of rotenone waste through authorized channels, such as incineration or treatment at licensed hazardous waste facilities. []* Minimization: Minimize rotenone use and waste generation whenever possible by exploring alternative methods and optimizing application techniques. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。